5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid
Description
5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid is a benzene-1,3-dicarboxylic acid derivative featuring a unique substituent at position 5: a [(trifluoromethyl)sulfanyl]sulfonyl (-SO₂-S-CF₃) group. This substituent combines electron-withdrawing sulfonyl (-SO₂) and trifluoromethyl (-CF₃) moieties, which are known to enhance acidity, thermal stability, and intermolecular interactions.
Properties
CAS No. |
17041-80-4 |
|---|---|
Molecular Formula |
C9H5F3O6S2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanylsulfonyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H5F3O6S2/c10-9(11,12)19-20(17,18)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
JLKZGMJINOWNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)SC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The sulfanyl group can be introduced via a thiolation reaction, followed by oxidation to form the sulfonyl group. The carboxylic acid groups are usually introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of organic compounds known as trifluoromethylbenzenes and is characterized by the presence of both sulfonyl and trifluoromethyl functional groups. These modifications can significantly influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds featuring sulfonyl and trifluoromethyl groups exhibit notable antimicrobial properties. For instance, a series of urea derivatives containing these groups were tested against various bacterial strains, showing promising Minimum Inhibitory Concentrations (MICs).
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 7 | 6.5 | Bacillus mycoides |
| Compound 8 | 4.88 | Escherichia coli |
| Compound 9 | 5.0 | Candida albicans |
The results indicate that compounds with similar structural features to this compound can effectively inhibit microbial growth, suggesting potential therapeutic applications in treating infections resistant to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies assessed the cytotoxic effects against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The findings revealed that certain derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent.
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 7 | 44.4 | PACA2 |
| Compound 8 | 22.4 | PACA2 |
| Compound 9 | 17.6 | HCT116 |
These results suggest that the incorporation of trifluoromethyl and sulfonyl groups enhances the anticancer efficacy of the compounds tested .
Mechanistic Insights
Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For example, docking against Escherichia coli enoyl reductase indicated strong binding affinities, suggesting that these compounds could inhibit critical enzymes involved in bacterial metabolism.
Additionally, gene expression analysis showed that treatment with certain derivatives led to down-regulation of key oncogenes such as EGFR and KRAS, further supporting their role as potential anticancer agents .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antibiotic Resistance : A recent investigation into antibiotic resistance patterns demonstrated that derivatives containing trifluoromethyl substituents were effective against resistant strains of E. coli, showcasing their potential in overcoming current treatment challenges .
- Cancer Treatment Trials : In preclinical trials involving various cancer cell lines, compounds structurally similar to this compound showed significant tumor growth inhibition compared to control groups treated with standard chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
